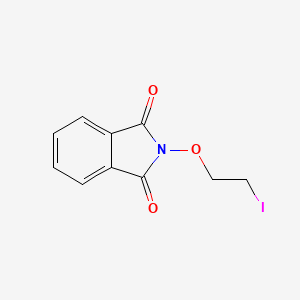
2-(2-Iodoethoxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodoethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their wide array of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodoethoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 2-iodoethanol. One common method involves the use of triphenylphosphine and iodine in dichloromethane under inert atmosphere conditions . The reaction is carried out at temperatures ranging from 0 to 20°C for approximately 4.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on reducing waste and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodoethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger molecules through condensation with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of isoindoline-1,3-dione .
Applications De Recherche Scientifique
2-(2-Iodoethoxy)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its interaction with dopamine receptors.
Neuropharmacology: The compound has shown promise in the treatment of neurological disorders such as Parkinson’s disease.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Iodoethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor, influencing its activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the iodoethoxy group.
Phthalimide Derivatives: Compounds with similar core structures but different substituents, often used in medicinal chemistry.
Uniqueness
2-(2-Iodoethoxy)isoindoline-1,3-dione is unique due to the presence of the iodoethoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other isoindoline derivatives may not be as effective .
Propriétés
Formule moléculaire |
C10H8INO3 |
|---|---|
Poids moléculaire |
317.08 g/mol |
Nom IUPAC |
2-(2-iodoethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C10H8INO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |
Clé InChI |
ZIFKIXSFNYVRIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)

![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
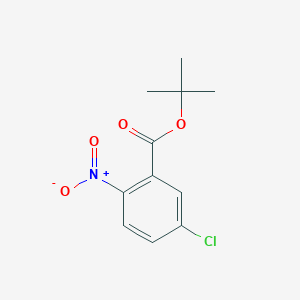
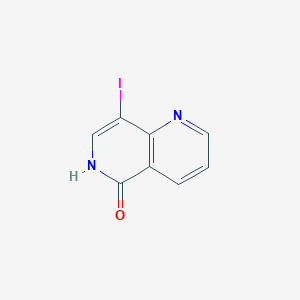

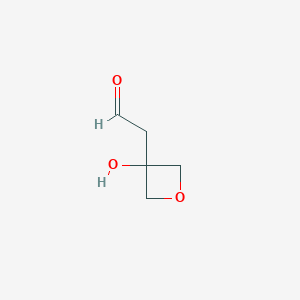
![Methyl 1-cyclobutyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13030162.png)
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)
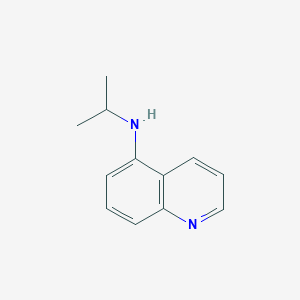
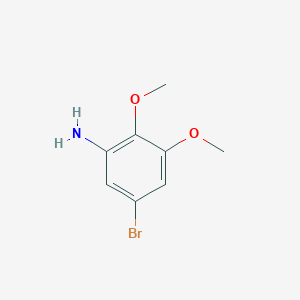
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)

